Enhanced Lipophilicity (XLogP3 = 3.8) of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine Versus the Des-Methyl Analog (XLogP3 = 2.8)
Computed lipophilicity, as measured by XLogP3, reveals that 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine (1187166-40-0) possesses an XLogP3 value of 3.8, compared to 2.8 for the des-methyl analog 2-(2-trifluoromethylbenzoyl)pyridine (898779-76-5) [1]. This +1.0 log unit increase represents a ~10-fold higher partition coefficient, signifying substantially greater lipophilicity. The addition of the methyl group on the pyridine ring is the sole structural difference driving this physiochemical shift, which is highly relevant for optimizing drug-like properties and biological membrane passage [2].
| Evidence Dimension | Lipophilicity (XLogP3 computed value) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-(2-Trifluoromethylbenzoyl)pyridine (CAS 898779-76-5): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +1.0 (~10-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic stability, and in vivo distribution, making this compound a more suitable candidate for CNS-targeted or intracellular target programs where passive diffusion is critical.
- [1] PubChem. XLogP3 computed properties for CID 49762008 (5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine) and CID 21283764 (2-(2-Trifluoromethylbenzoyl)pyridine). 2025. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. View Source
